molecular formula C20H28N2O2 B14302073 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione CAS No. 114449-01-3

1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione

Cat. No.: B14302073
CAS No.: 114449-01-3
M. Wt: 328.4 g/mol
InChI Key: UKHNTYWYSDWGLW-UHFFFAOYSA-N
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Description

1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione is a complex organic compound that has garnered significant interest in various scientific fields This compound is known for its unique structural features, which include a piperidine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This process yields 2,2,6,6-Tetramethylpiperidine, which is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques. For example, starting materials such as 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone can be reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper/TEMPO for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with copper/TEMPO typically yields aldehydes, while reduction can produce a range of reduced derivatives.

Scientific Research Applications

1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a stable free radical, which allows it to participate in redox reactions. This property is particularly useful in catalytic processes, where it facilitates the transfer of electrons .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione apart is its combination of the piperidine ring and indole moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where both structural elements are advantageous.

Properties

CAS No.

114449-01-3

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[2-(2,2,6,6-tetramethylpiperidin-1-yl)propyl]indole-2,3-dione

InChI

InChI=1S/C20H28N2O2/c1-14(22-19(2,3)11-8-12-20(22,4)5)13-21-16-10-7-6-9-15(16)17(23)18(21)24/h6-7,9-10,14H,8,11-13H2,1-5H3

InChI Key

UKHNTYWYSDWGLW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C(=O)C1=O)N3C(CCCC3(C)C)(C)C

Origin of Product

United States

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